7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a chemical compound that belongs to the class of triazolo-pyrazines. This compound is characterized by its unique structural framework, which includes a triazole ring fused with a pyrazine moiety. The tert-butoxycarbonyl group serves as a protective group for the amine functionality, enhancing the compound's stability and reactivity in synthetic applications. Its molecular formula is with a molecular weight of 268.27 g/mol .
This compound is classified under heterocyclic compounds, specifically as a substituted triazolo-pyrazine derivative. It has been synthesized and studied for its potential biological activities, particularly as a selective antagonist for neurokinin-3 receptors . The compound can be sourced from various chemical suppliers and is often used in pharmaceutical research.
The synthesis of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves several key steps:
The entire synthetic route can involve multiple reaction conditions such as temperature control and specific solvents to ensure high yields and purity of the final product.
The molecular structure of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid features:
The predicted boiling point of this compound is approximately 493.8 °C with a density of around 1.45 g/cm³ .
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid can participate in various chemical reactions:
These reactions are significant for its application in medicinal chemistry where modifications can enhance biological activity or selectivity .
The mechanism of action for compounds like 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid primarily involves interaction with neurokinin-3 receptors. As selective antagonists:
This mechanism makes it a candidate for therapeutic applications in treating disorders related to neurokinin signaling .
The physical properties of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid include:
These properties indicate that the compound is relatively stable under standard laboratory conditions but may require specific handling due to its acidic nature.
This compound has potential applications in several scientific fields:
The synthesis of enantiomerically pure triazolopyrazine derivatives is critical for pharmaceutical applications. A landmark approach involves engineered transaminases like ATA-117, a homolog from Arthrobacter sp., which achieves asymmetric amination of prositagliptin-like ketone precursors. Through iterative saturation mutagenesis, researchers developed a variant with 27 mutations that converts 200 g/L of ketone substrate to the target chiral amine with >99.95% enantiomeric excess and 92% yield [9] [10]. This biocatalytic route replaces traditional chemical methods that require chiral auxiliaries or resolution steps, significantly streamlining access to enantiopure intermediates for triazolopyrazine-based therapeutics like DPP-4 inhibitors.
Table 1: Key Parameters for Enantioselective Transaminase-Catalyzed Synthesis
Parameter | Initial Enzyme | Optimized Mutant |
---|---|---|
Substrate Loading | <50 g/L | 200 g/L |
Relative Activity | Baseline (1×) | 75× improved |
Enantiomeric Excess | Undetectable | >99.95% |
Yield | N/A | 92% |
Mutations Introduced | None | 27 |
The tert-butoxycarbonyl (BOC) group serves as a cornerstone for protecting secondary amines in triazolopyrazine syntheses, particularly N1 of the piperazine ring. Standard protocols involve reacting the free heterocycle with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents like dichloromethane or THF at 0–25°C. This yields the BOC-protected derivative with >95% efficiency while minimizing epimerization risks [1] [6]. Lithium carboxylate salts of the triazolopyrazine-3-carboxylic acid facilitate solubility during protection, allowing reactions at 2–8°C to suppress decarboxylation [6]. Crucially, the BOC group’s stability toward nucleophiles and bases permits subsequent cyclization or functionalization steps without deprotection [1].
Constructing the fused triazolo[4,3-a]pyrazine system demands precise control of cyclodehydration conditions. Two dominant strategies exist:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1